molecular formula C17H17N3O2 B3854967 2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

Cat. No.: B3854967
M. Wt: 295.34 g/mol
InChI Key: LHHTXXLZZNCCDA-VCHYOVAHSA-N
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Description

2-(2,5-Dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole core substituted with dimethyl groups and a furan ring linked through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethylindole, which is then reacted with furan-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like column chromatography or recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-Dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The furan ring can also participate in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide apart is its unique combination of an indole core with dimethyl substitutions and a furan ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-5-6-16-15(8-11)14(12(2)19-16)9-17(21)20-18-10-13-4-3-7-22-13/h3-8,10,19H,9H2,1-2H3,(H,20,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHTXXLZZNCCDA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)NN=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)N/N=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
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2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
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2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
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2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
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2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
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2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

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